
3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide, also known as CDMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has been shown to reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has several advantages for use in laboratory experiments. It is easy to synthesize and purify, making it readily available for research purposes. 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has also been shown to be stable under a wide range of conditions, making it useful for long-term experiments. However, 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has some limitations, including its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. Further research is needed to fully understand the mechanism of action of 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide and to optimize its pharmacological properties. Another area of interest is the development of new synthetic methods for 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide, which could improve its yield and purity. Additionally, research is needed to explore the potential applications of 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide in other fields, such as materials science and catalysis.
Méthodes De Synthèse
The synthesis of 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide involves the reaction of 3-chlorobenzoic acid with dimethylamine and methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide.
Applications De Recherche Scientifique
3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-7-4-5-8(6-9(7)11)10(13)12(2)16(3,14)15/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIMKSKQIGFKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


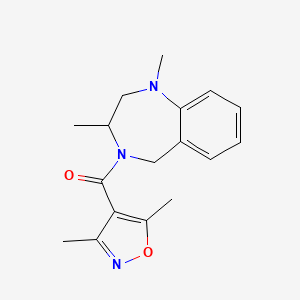

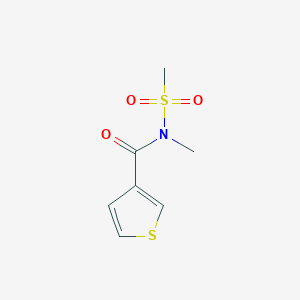

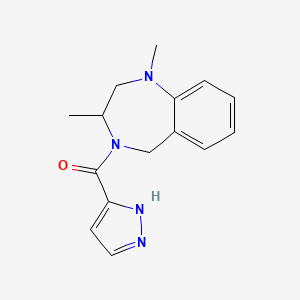


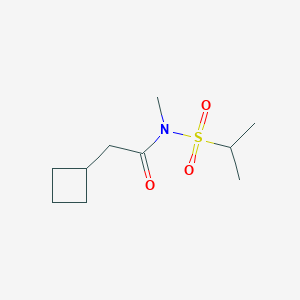

![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)
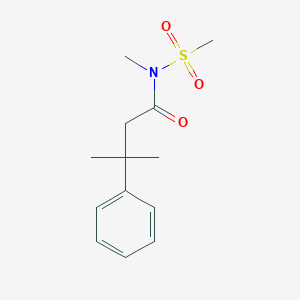
![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)
![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)